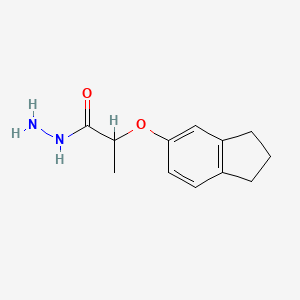

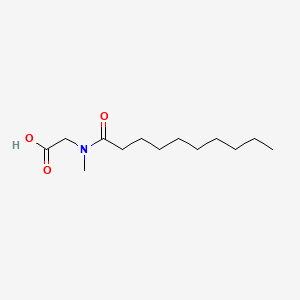

1-(3,5-二甲基-1H-吡唑-4-磺酰基)-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine" involves various strategies, including the acylation of chloro-substituted cyclic ketones with piperidine-4-carboxylate derivatives, followed by heterocyclization with hydrazine or hydroxylamine . Another approach includes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can be performed chemically or electrochemically, with the latter offering higher yields . Additionally, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, and HRMS investigation . The crystal and molecular structures of certain derivatives have been described, revealing the influence of substituents on the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic aromatic substitution, hydrogenation, iodination , and coupling reactions under dynamic pH control in aqueous media . The use of sodium hydride and dimethylformamide is common in substitution reactions to produce O-substituted derivatives . Additionally, a grinding-induced, sequential one-pot three-component reaction under solvent-free conditions has been reported for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The crystallography studies provide insights into the cell constants and the crystalline state of the compounds . The bioactivity of synthesized compounds has been evaluated against various enzymes, such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some showing significant activity . Molecular docking studies have been used to determine ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein .

科学研究应用

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Pyrazoles, pyrazolines, and indazoles, which include “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine”, are basic elements for the design of drug-like compounds with multiple biological activities .

- These compounds have been the focus of scientific community due to their potential applications in medicinal chemistry .

-

Application: Synthesis of Heterocyclic Compounds

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Compounds like “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine” are used in the synthesis of heterocyclic compounds, which are important in drug design .

- A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles was implemented .

- The synthesis involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

-

Application: Synthesis of Drug-like Compounds

- These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

- Over the years, there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

-

Scientific Field: Organic Chemistry and Medicinal Chemistry

- Compounds like “1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine” are used in the synthesis of heterocyclic compounds, which are important in drug design .

- A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles was implemented .

- The synthesis involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

-

Application: Synthesis of Drug-like Compounds

- These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

- Over the years, there has been a clear upward trend in the publication activity of the scientific community, which is expressed in the development of new synthetic methodologies, catalysis, and structural diversity to expand application of this privileged class of compounds .

-

Methods of Application or Experimental Procedures

-

Results or Outcomes

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.

未来方向

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical biology.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behaviors of the compound could vary. For a more accurate analysis, more specific information or experimental data would be needed.

属性

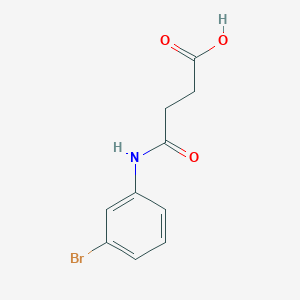

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-8-10(9(2)12-11-8)16(14,15)13-6-4-3-5-7-13/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLAYSDNYDXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404312 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine | |

CAS RN |

91141-46-7 |

Source

|

| Record name | 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)